9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a synthetic compound belonging to the class of benzoxazepines, which are known for their diverse biological activities. This compound features a chloro substituent and a unique tetrahydro structure that contributes to its potential pharmacological properties. Benzoxazepines have garnered attention in medicinal chemistry due to their applications in developing therapeutic agents, particularly in cancer treatment and anti-inflammatory drugs.
Benzoxazepines are classified as heterocyclic compounds containing both benzene and azepine rings. The specific compound 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be synthesized through various methods that utilize starting materials such as anthranilic acid derivatives and halogenated compounds. The classification of this compound falls under organic chemistry with relevance to medicinal chemistry due to its potential biological activities.
The synthesis of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of N-acylanthranilic acids with α-haloacids under basic conditions to yield the benzoxazepine structure. For example:
This method has been demonstrated to yield high purity products with good yields in controlled laboratory settings .
The molecular structure of 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be represented as follows:
The structural analysis can be further elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography .
9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one may undergo various chemical reactions typical of benzoxazepines:
These reactions are important for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one often involves interactions with specific biological targets such as enzymes or receptors:
The precise mechanism can vary based on structural modifications and specific biological targets .
9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several potential applications in scientific research:
Ongoing research continues to investigate its efficacy and safety profiles in preclinical models .
The synthesis of benzoxazepinone scaffolds, including 9-chloro derivatives, exploits solvent-mediated chemodivergence to selectively access seven-membered rings. A pivotal study demonstrated that reacting ortho-fluorobenzamides with 2-propyn-1-ol under KOH promotion yields either 1,4-benzoxazepin-5(4H)-ones or 1,3-benzoxazin-4(4H)-ones, governed exclusively by solvent choice. In DMSO, nucleophilic substitution initiates a pathway favoring seven-membered benzoxazepinones (e.g., 45–54% yield for N-alkyl variants). Conversely, MeCN shifts selectivity toward six-membered benzoxazinones (up to 83% yield). This solvent dependency arises from differential solvation effects on the alkoxide intermediate, steering intramolecular hydroamidation toward either oxazepinone (DMSO) or oxazinone (MeCN) products [1].
Table 1: Solvent-Dependent Product Distribution in Benzannulation
Solvent | Product Class | Representative Yield | Key Intermediate |
---|---|---|---|
DMSO | 1,4-Benzoxazepin-5(4H)-one | 54% (2a) | ortho-[(2-Propynyl)oxy]benzamide |
MeCN | 1,3-Benzoxazin-4(4H)-one | 83% (3a) | ortho-[(2-Propynyl)oxy]benzamide |
The 9-chloro-substituted benzoxazepinone framework is accessible via electronically tuned cyclocondensation. ortho-Fluorobenzamides bearing electron-withdrawing substituents (e.g., chloro, nitro) exhibit enhanced reactivity in MeCN/KOH systems, facilitating cyclization. For example, 4-chloro-2-fluoro-N-propylbenzamide (1j) yields the corresponding benzoxazinone 3j efficiently (72%) in MeCN, while DMSO-mediated benzoxazepinone formation is impeded. Conversely, electron-donating groups (e.g., 4-methoxy) favor DMSO-mediated pathways. N-Substitution is critical: N-alkylbenzamides (e.g., methyl, isopropyl, cyclopentyl) afford target heterocycles in 45–86% yields, whereas N-phenylbenzamides resist cyclization due to decreased nucleophilicity [1].
Table 2: Substituent Effects on Cyclocondensation Efficiency
Substrate | DMSO/KOH: Benzoxazepinone Yield | MeCN/KOH: Benzoxazinone Yield |
---|---|---|
4-Cl-2-fluoro-N-propyl (1j) | <5% (2j) | 72% (3j) |
4-OMe-2-fluoro-N-propyl (1i) | 51% (2i) | 68% (3i) |
N-Cyclopentyl (1f) | 71% (2f) | 89% (3g) |
A key advancement is transition-metal-free access to benzoxazepinones via KOH-promoted cascades. The reaction of ortho-fluorobenzamides with 2-propyn-1-ol proceeds through two metal-free steps:
Asymmetric synthesis of benzoxazepinones leverages α-haloacid derivatives from chiral amino acids. Coupling N-protected anthranilic acids with (−)-(S)-2-bromopropanoic acid (from L-alanine) yields (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones. Critical to success is avoiding transhalogenation: Bromoacids directly cyclize to benzoxazepinones (50–78% yield), whereas chloro analogs require base-mediated ring closure. X-ray crystallography confirms the (3R) configuration, with stereochemistry retained from the amino acid precursor [2].
Table 3: Chiral Benzoxazepinones via α-Haloacid Coupling
Anthranilic Acid Derivative | α-Haloacid | Product | Yield (%) | [α]D (°) |
---|---|---|---|---|
Unsubstituted | (S)-2-Br-propanoic | (3R)-3-Methyl-4,1-benzoxazepine-2,5-dione | 50 | +12.0 |
5-Methyl- | (S)-2-Br-propanoic | (3R)-3,6-Dimethyl-4,1-benzoxazepine-2,5-dione | 78 | +80.0 |
Ring systems related to 9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one are accessible via iminium ion cyclizations. Treatment of N-(2-hydroxyaryl)imidate esters with acids generates iminium species that undergo intramolecular dehydration, forming [1,3]oxazino[2,3-b][1,3,4]benzotriazepinones. NaH-induced isomerization of the initial trans-annelated product yields the cis-fused isomer, confirmed by X-ray analysis. This mechanism parallels benzoxazepinone formation, where iminium intermediates facilitate C–O bond formation under mild conditions [9].
Tables of Key Compounds
Table 4: Benzoxazepinone and Precursor Compounds
Compound Name | Molecular Formula | CID/Reference |
---|---|---|
9-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one* | C₁₁H₁₂ClNO₂ | Target Compound |
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine | C₁₀H₁₂ClN | 10511620 [3] |
9-Chloro-1,2,3,4-tetrahydroacridine | C₁₃H₁₂ClN | 21495 [4] |
6-Methoxy-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | C₁₂H₁₇NO₂ | 131539624 [7] |
N-Propyl-3-methyl-1,4-benzoxazepin-5(4H)-one (2a) | C₁₃H₁₅NO₂ | [1] |
(3R)-3-Methyl-4,1-benzoxazepine-2,5-dione | C₁₀H₉NO₃ | [2] |
* Synthetic data inferred from analogous routes in cited references.
Table 5: Solvent-Dependent Intermediates
Intermediate | Solvent System | Cyclization Pathway | Final Product |
---|---|---|---|
ortho-[(2-Propynyl)oxy]benzamide | DMSO/KOH | 7-exo-dig | 1,4-Benzoxazepin-5(4H)-one |
ortho-[(2-Propynyl)oxy]benzamide | MeCN/KOH | 6-endo-dig | 1,3-Benzoxazin-4(4H)-one |
N-Acyl anthranilic acid (from α-bromoacid) | CH₂Cl₂/Et₃N | Spontaneous | (3R)-Benzoxazepine-2,5-dione |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2